
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-a-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose: is a synthetic derivative of glucose This compound is characterized by the presence of benzyl, isopropylidene, and pivaloyl groups attached to the glucose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene and benzyl groups. This step is crucial to prevent unwanted reactions at these sites.
Pivaloylation: The protected glucose derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the 6-O position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the isopropylidene group, converting it back to hydroxyl groups.
Substitution: The benzyl and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology:
Glycosylation Studies: It is used in studies related to glycosylation processes, which are crucial in cell biology and biochemistry.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Mécanisme D'action
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose is primarily related to its ability to act as a protecting group in organic synthesis. By protecting specific hydroxyl groups, it allows for selective reactions at other sites on the glucose molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose
Comparison:
- Structural Differences: The presence of different protecting groups (e.g., pivaloyl vs. benzyl) and their positions on the glucose molecule distinguish these compounds.
- Reactivity: The reactivity of these compounds varies based on the protecting groups, influencing their suitability for specific synthetic applications.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Propriétés
Formule moléculaire |
C21H30O7 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3 |
Clé InChI |
KMMVVQAPTKQUJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


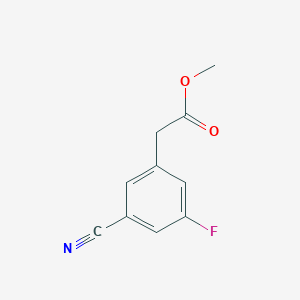
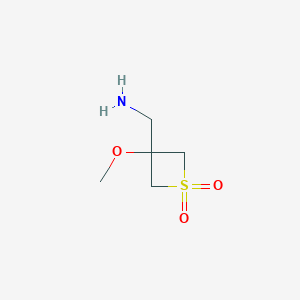
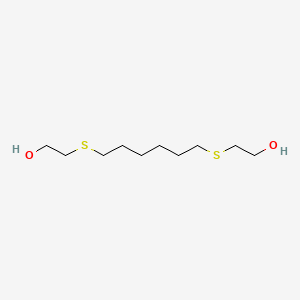

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
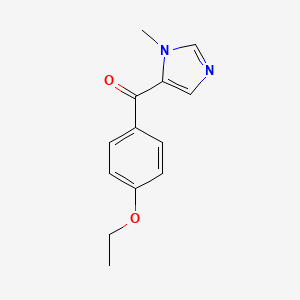
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
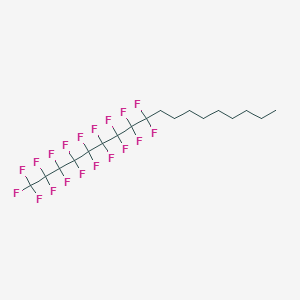


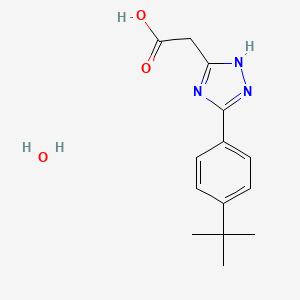
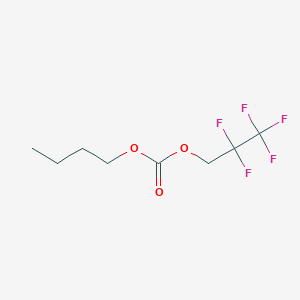
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
